

THR-195518: A Comprehensive Technical Review of its Discovery and Metabolic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: THR-195518

Cat. No.: B1426059

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **THR-195518**, the primary and pharmacologically active metabolite of the long-acting muscarinic antagonist (LAMA), Revefenacin. Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Understanding the characteristics of **THR-195518** is crucial for a comprehensive grasp of Revefenacin's overall clinical profile, including its efficacy and safety. This document details the discovery of **THR-195518** through metabolic studies of Revefenacin, its metabolic synthesis, pharmacokinetic profile, and pharmacological activity.

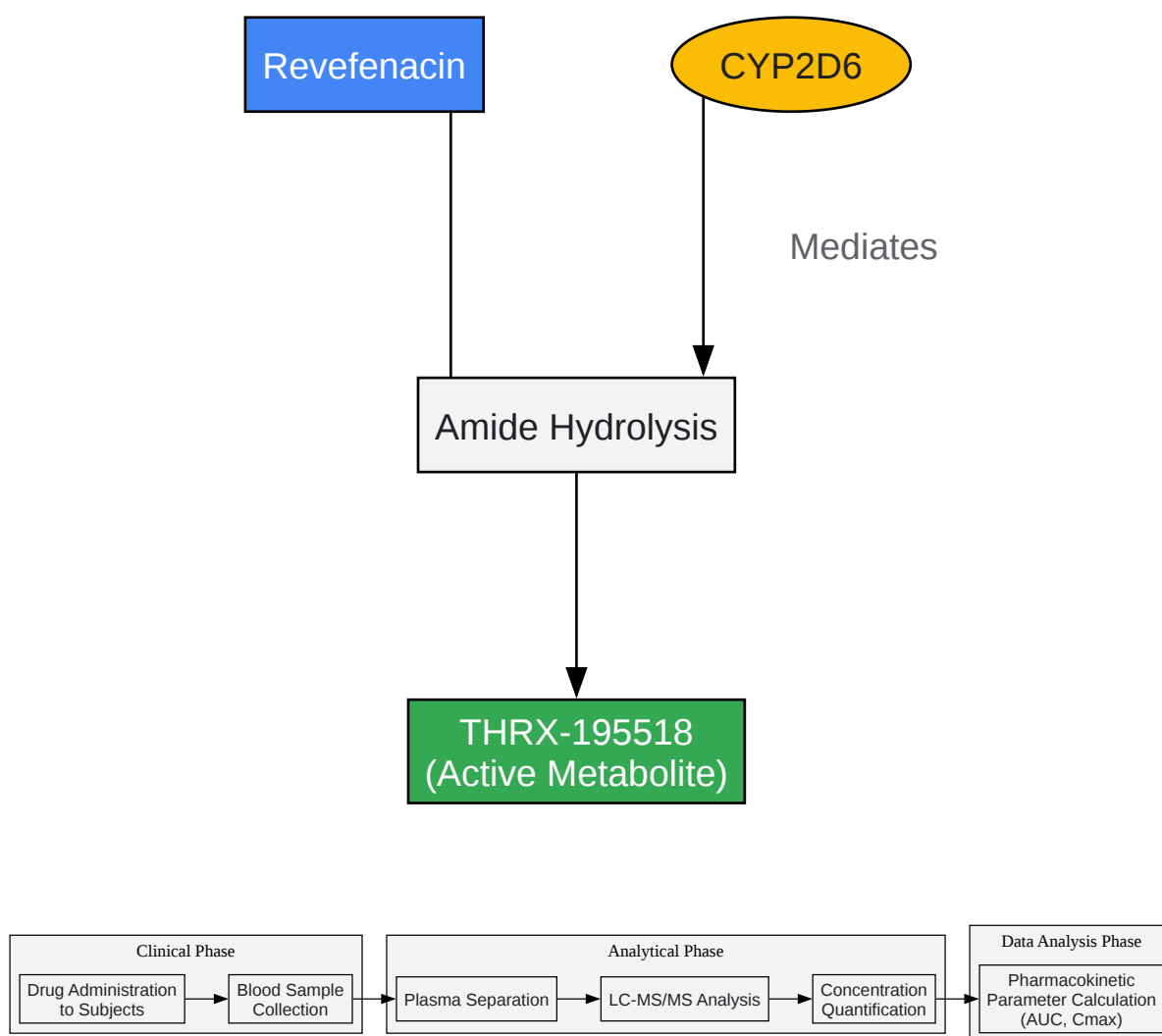
Discovery and Metabolic Synthesis of THR-195518

The discovery of **THR-195518** is intrinsically linked to the clinical development of its parent drug, Revefenacin. It was identified as the major circulating metabolite in humans following the administration of Revefenacin.[1][2] The primary metabolic pathway for Revefenacin is the hydrolysis of its primary amide group to form the carboxylic acid metabolite, **THR-195518**. [3][4] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6.[3]

While direct chemical synthesis protocols for **THR-195518** are not publicly available, which suggests it is primarily studied as a metabolite, its formation from Revefenacin is a well-characterized enzymatic process.

Metabolic Pathway of Revefenacin to THRX-195518

The metabolic conversion of Revefenacin to **THRX-195518** is a critical aspect of its pharmacology. Following administration, particularly via inhalation, Revefenacin undergoes extensive metabolism.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [THR-195518: A Comprehensive Technical Review of its Discovery and Metabolic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426059#discovery-and-synthesis-of-thrx-195518]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com